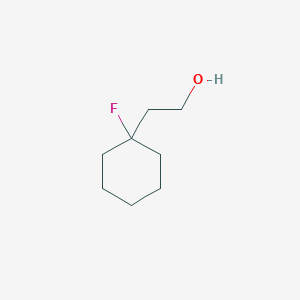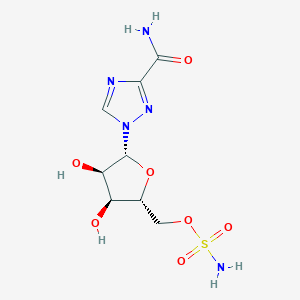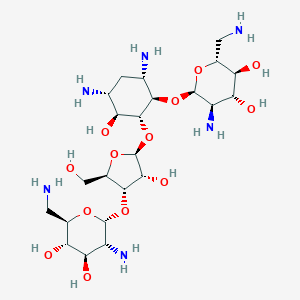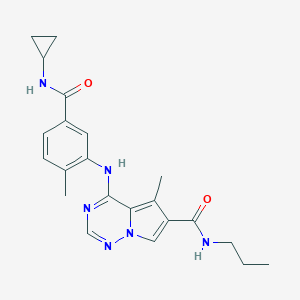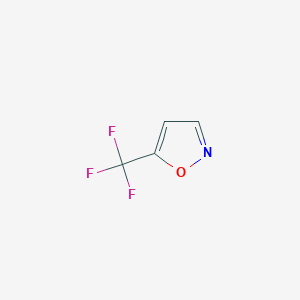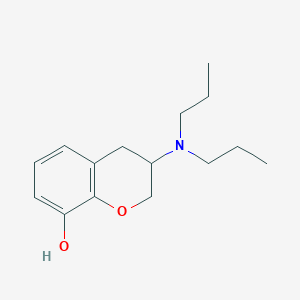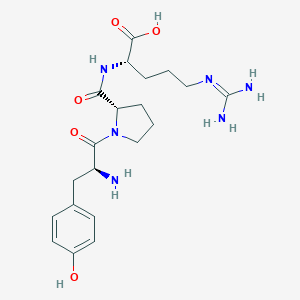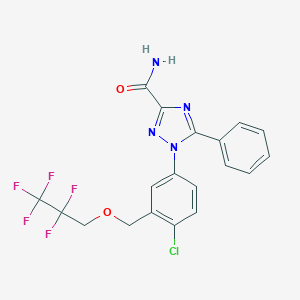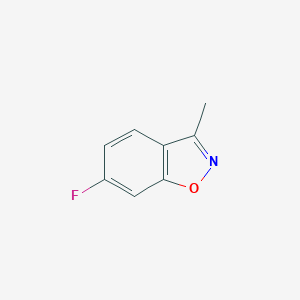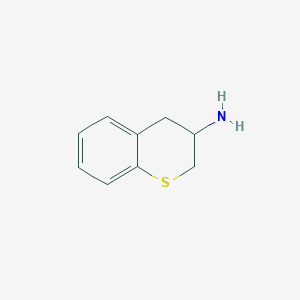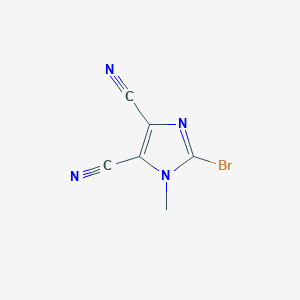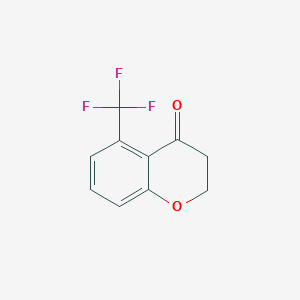
5-(Trifluoromethyl)chroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, belonging to the class of oxygen-containing heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the chroman-4-one structure. Chroman-4-one derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of a catalyst such as p-toluenesulfonic acid. This one-pot reaction facilitates the formation of the chroman-4-one framework . Another method involves the rhodium-catalyzed tandem hydroacylation of 1,2-disubstituted alkynes with substituted salicylaldehydes, followed by an intramolecular oxa-Michael addition .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields .
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chroman-4-one to chroman-4-ol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chroman-4-ol and related alcohols.
Substitution: Various substituted chroman-4-one derivatives depending on the reagents used.
科学研究应用
5-(Trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Medicine: Explored for its neuroprotective, cardioprotective, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(Trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Antiviral Activity: Inhibits viral replication by targeting viral enzymes and proteins.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines
相似化合物的比较
2-Arylchroman-4-ones: These compounds share a similar chroman-4-one framework but differ in the substitution pattern.
Flavanones: Structurally related to chroman-4-ones but with a different substitution at the 2-position.
Coumarins: Contain a similar benzopyranone structure but differ in the position of the oxygen atom
Uniqueness: 5-(Trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
属性
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-2-1-3-8-9(6)7(14)4-5-15-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHCLRWQANKUKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2C1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553208 |
Source


|
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111141-06-1 |
Source


|
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
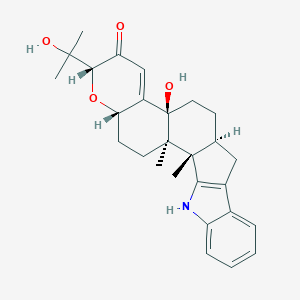
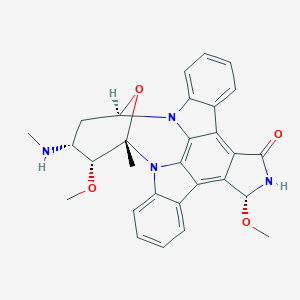
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
